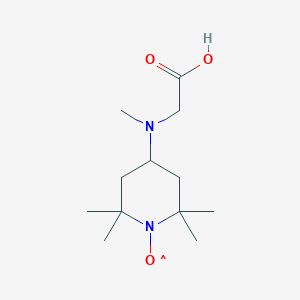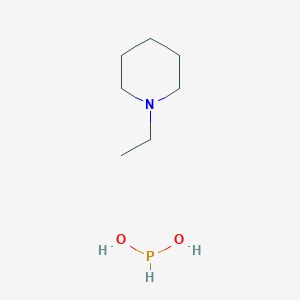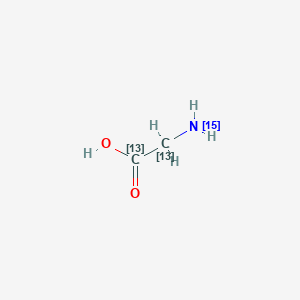
4-(N-Carboxymethyl-N-methylamino)-tempo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Carboxymethyl-N-methylamino)-tempo (CM-TEMPO) is a stable nitroxide radical that has gained significant attention in scientific research due to its unique properties. It is a highly efficient and versatile tool for investigating various biological and biochemical processes. CM-TEMPO is widely used in laboratory experiments to study the mechanisms of action of different biological molecules and to explore their physiological effects.
Mécanisme D'action
4-(N-Carboxymethyl-N-methylamino)-tempo works by donating an unpaired electron to a molecule, which then interacts with the unpaired electron of 4-(N-Carboxymethyl-N-methylamino)-tempo. This interaction results in the formation of a stable radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. The EPR signal can be used to study the structure and dynamics of the molecule of interest.
Effets Biochimiques Et Physiologiques
4-(N-Carboxymethyl-N-methylamino)-tempo has been shown to have various biochemical and physiological effects. It has been shown to scavenge free radicals and protect against oxidative stress. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. 4-(N-Carboxymethyl-N-methylamino)-tempo has also been shown to protect against ischemia-reperfusion injury in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(N-Carboxymethyl-N-methylamino)-tempo is its stability, which allows it to be used in a wide range of experimental conditions. It is also highly efficient and versatile, making it a valuable tool for investigating various biological and biochemical processes. However, 4-(N-Carboxymethyl-N-methylamino)-tempo has some limitations, including its potential toxicity and the need for specialized equipment to detect the EPR signal.
Orientations Futures
There are many future directions for the use of 4-(N-Carboxymethyl-N-methylamino)-tempo in scientific research. One potential application is in the study of protein-protein interactions, which are important for many biological processes. 4-(N-Carboxymethyl-N-methylamino)-tempo could be used as a spin label to study the conformational changes of proteins during these interactions. Another potential application is in the study of oxidative stress and its role in various diseases. 4-(N-Carboxymethyl-N-methylamino)-tempo could be used to study the effects of antioxidants on oxidative stress in animal models. Overall, 4-(N-Carboxymethyl-N-methylamino)-tempo is a valuable tool for investigating various biological and biochemical processes, and its potential applications in scientific research are vast.
Méthodes De Synthèse
4-(N-Carboxymethyl-N-methylamino)-tempo can be synthesized using various methods, including the reaction of 4-amino-TEMPO with chloroacetic acid, followed by the addition of sodium hydroxide. The reaction mixture is then heated to form 4-(N-Carboxymethyl-N-methylamino)-tempo. Another method involves the reaction of TEMPO with methylamine and formaldehyde in the presence of sodium bisulfite. The resulting product is then oxidized to form 4-(N-Carboxymethyl-N-methylamino)-tempo.
Applications De Recherche Scientifique
4-(N-Carboxymethyl-N-methylamino)-tempo is widely used in scientific research to investigate the mechanisms of action of different biological molecules and to explore their physiological effects. It is used as a spin probe to study the structure and dynamics of proteins, lipids, and nucleic acids. It is also used as a spin label to study the conformational changes of proteins and other biological molecules.
Propriétés
Numéro CAS |
139116-75-9 |
|---|---|
Nom du produit |
4-(N-Carboxymethyl-N-methylamino)-tempo |
Formule moléculaire |
C12H23N2O3 |
Poids moléculaire |
243.32 g/mol |
InChI |
InChI=1S/C12H23N2O3/c1-11(2)6-9(13(5)8-10(15)16)7-12(3,4)14(11)17/h9H,6-8H2,1-5H3,(H,15,16) |
Clé InChI |
KYANGXFSRZOCSW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |
Autres numéros CAS |
139116-75-9 |
Synonymes |
4-(N-carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxymethyl-N-methylamino)-TEMPO 4-CMMA-TEMPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)




